4-Chloro-N-(4-methanesulfonylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide -

4-Chloro-N-(4-methanesulfonylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-6161601
CAS Number:
Molecular Formula: C13H11ClF3N3O3S
Molecular Weight: 381.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

Compound Description: This compound, also known as SR144528, is a potent and selective cannabinoid CB2 receptor antagonist []. It has been investigated for its therapeutic potential in various conditions, including pain and inflammation.

Relevance: Both SR144528 and the target compound share a core 1H-pyrazole-3-carboxamide structure. This moiety plays a crucial role in binding to the CB2 receptor in the case of SR144528 []. While the specific substitutions on the pyrazole ring differ, the presence of this common structural motif suggests potential similarities in their binding properties and pharmacological profiles.

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A, Rimonabant)

Compound Description:SR141716A, commercially known as Rimonabant, is a selective cannabinoid CB1 receptor antagonist []. It was briefly marketed as an anti-obesity drug but was withdrawn due to severe psychiatric side effects [].

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description:SR147778 is a highly potent and selective CB1 cannabinoid receptor antagonist, demonstrating nanomolar affinity for both rat brain and human CB1 receptors []. It has been investigated for its potential therapeutic benefits in treating obesity and metabolic disorders.

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

Compound Description:DPC423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa []. It has been investigated as a potential therapeutic agent for thrombotic disorders.

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is a novel peripherally restricted cannabinoid-1 receptor antagonist []. It has shown significant weight-loss efficacy in diet-induced obese mice and is currently being developed for obesity and related metabolic syndrome.

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide

Compound Description:This compound exhibits insecticidal activity []. It contains a 1H-pyrazole-5-carboxamide moiety as a key structural feature.

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides

Compound Description:This group of compounds has shown moderate to excellent antifungal activity []. The specific example highlighted, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), exhibited higher antifungal activity than the commercial fungicide boscalid.

Properties

Product Name

4-Chloro-N-(4-methanesulfonylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

IUPAC Name

4-chloro-1-methyl-N-(4-methylsulfonylphenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide

Molecular Formula

C13H11ClF3N3O3S

Molecular Weight

381.76 g/mol

InChI

InChI=1S/C13H11ClF3N3O3S/c1-20-11(13(15,16)17)9(14)10(19-20)12(21)18-7-3-5-8(6-4-7)24(2,22)23/h3-6H,1-2H3,(H,18,21)

InChI Key

CHVZDNSDCDHJOM-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)Cl)C(F)(F)F

Canonical SMILES

CN1C(=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.